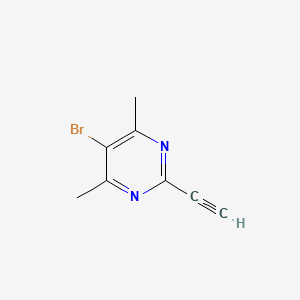
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a quinoline ring system with a methyl group at the 1-position and a carbonyl chloride group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-Methyl-1,2,3,4-tetrahydroquinoline with phosgene (COCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, toluene), and catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
1-Methyl-1,2,3,4-tetrahydroquinoline-6-methanol: Formed from reduction reactions.
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Formed from oxidation reactions.
Applications De Recherche Scientifique
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride involves its interaction with various molecular targets. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester: Contains a methyl ester group instead of a carbonyl chloride group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carbonyl chloride group and has different biological activities.
The uniqueness of this compound lies in its reactivity due to the presence of the carbonyl chloride group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
32565-01-8 |
|---|---|
Formule moléculaire |
C11H12ClNO |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
1-methyl-3,4-dihydro-2H-quinoline-6-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-13-6-2-3-8-7-9(11(12)14)4-5-10(8)13/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
LDLQAQRPBQPPFC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC2=C1C=CC(=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


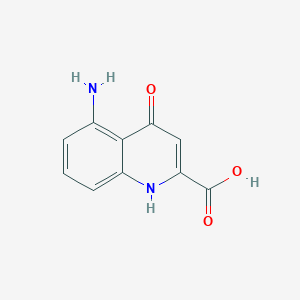
![Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B11894214.png)

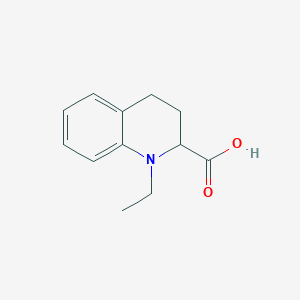

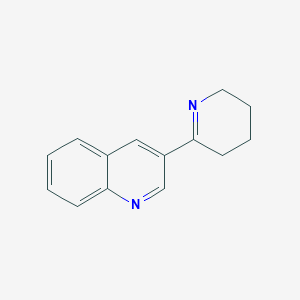
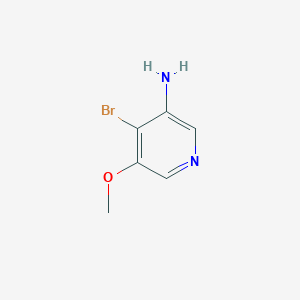

![6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11894249.png)

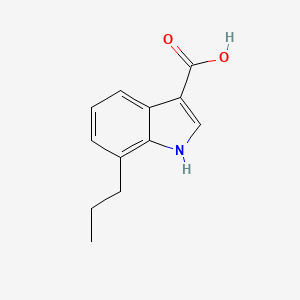
![4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11894263.png)
![(NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11894266.png)
